4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-(3,4-bis(acetyloxy)phenyl)-
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Overview
Description
“4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-(3,4-bis(acetyloxy)phenyl)-” is a complex organic compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features multiple acetyloxy groups, which may influence its reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-(3,4-bis(acetyloxy)phenyl)-” typically involves multi-step organic reactions. A common approach might include:
Formation of the benzopyran core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Introduction of acetyloxy groups: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine can be employed to introduce acetyloxy groups at specific positions on the benzopyran core.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
“4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-(3,4-bis(acetyloxy)phenyl)-” can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, benzopyran derivatives are often studied for their potential as antioxidants, anti-inflammatory agents, and enzyme inhibitors. This compound’s structure suggests it may have similar properties.
Medicine
Medicinally, benzopyran derivatives have been investigated for their potential to treat various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The presence of acetyloxy groups may enhance the compound’s bioavailability and efficacy.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of “4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-(3,4-bis(acetyloxy)phenyl)-” would likely involve interactions with specific molecular targets such as enzymes or receptors. The acetyloxy groups may facilitate binding to these targets, modulating their activity and leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Flavonoids: Naturally occurring benzopyran derivatives with known antioxidant and anti-inflammatory properties.
Coumarins: Another class of benzopyran derivatives with anticoagulant and antimicrobial activities.
Uniqueness
The unique feature of “4H-1-Benzopyran-4-one, 5,7-bis(acetyloxy)-2-(3,4-bis(acetyloxy)phenyl)-” is the presence of multiple acetyloxy groups, which may enhance its reactivity and biological activity compared to other benzopyran derivatives.
Properties
CAS No. |
1061-93-4 |
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Molecular Formula |
C23H18O10 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
[2-acetyloxy-4-(5,7-diacetyloxy-4-oxochromen-2-yl)phenyl] acetate |
InChI |
InChI=1S/C23H18O10/c1-11(24)29-16-8-21(32-14(4)27)23-17(28)10-19(33-22(23)9-16)15-5-6-18(30-12(2)25)20(7-15)31-13(3)26/h5-10H,1-4H3 |
InChI Key |
MABQMQKDSPCURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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